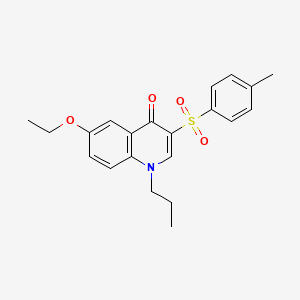
6-ethoxy-1-propyl-3-tosylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-1-propyl-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Ethoxy-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N2O4S, with a molecular weight of 425.51 g/mol. The compound features a quinoline core substituted with an ethoxy group at position 6 and a propyl group at position 1, along with a tosyl group at position 3.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study involving K562 leukemia cells, the compound was tested for its ability to induce apoptosis and inhibit cell proliferation. The results showed that it reduced cell viability and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and caspase activation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 15.0 | ROS generation, caspase activation |
The compound's ability to induce apoptosis was confirmed through the use of Annexin V-FITC assays, which indicated increased rates of early and late apoptotic cells after treatment with the compound.
Inhibition of Pro-inflammatory Cytokines
Another significant biological activity of this compound is its ability to inhibit the release of pro-inflammatory cytokines, particularly interleukin-6 (IL-6). In experiments, treatment with this compound resulted in a notable reduction in IL-6 levels in K562 cells, suggesting potential applications in inflammatory diseases.
| Treatment | IL-6 Level Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 50 |
This anti-inflammatory effect may be beneficial in therapeutic contexts where IL-6 plays a critical role in disease progression.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 64 |
These findings suggest that the compound may have potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Studies
A recent study examined the effects of several derivatives of quinoline compounds, including this compound, on K562 cells. Results indicated that this compound not only induced apoptosis but also modulated the oxidative stress response within the cells. The study highlighted the importance of structural modifications in enhancing biological activity, with specific focus on substituent patterns influencing potency and selectivity.
属性
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-12-22-14-20(27(24,25)17-9-6-15(3)7-10-17)21(23)18-13-16(26-5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMRPPRUTNJDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













